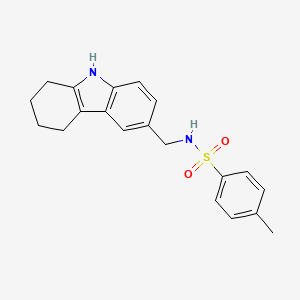

4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4,9-Tetrahydro-1H-carbazoles are a type of organic compound with the molecular formula C12H13N . They are part of the larger family of carbazole derivatives .

Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-carbazoles involves reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in this way .Molecular Structure Analysis

The molecular structure of 2,3,4,9-tetrahydro-1H-carbazoles is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .Physical And Chemical Properties Analysis

The molecular weight of 2,3,4,9-tetrahydro-1H-carbazoles is 171.2383 .科学的研究の応用

Pharmaceutical Research: Anticancer Properties

This compound has been studied for its potential anticancer properties. The tetrahydrocarbazole moiety is known to exhibit a broad spectrum of biological activity, including anticancer effects . Research into this compound could lead to the development of new chemotherapeutic agents that target specific cancer cells with reduced side effects.

Biological Studies: Antibacterial and Antifungal Activities

The derivatives of tetrahydrocarbazole, such as 4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide, have shown antibacterial and antifungal activities . This makes them valuable for the development of new antibiotics and antifungal medications, especially in an era where resistance to existing drugs is a growing concern.

Metabolic Disorders: Hypoglycemic and Hypolipidemic Effects

Studies have indicated that tetrahydrocarbazole derivatives can have hypoglycemic and hypolipidemic effects, which are beneficial in treating metabolic disorders such as diabetes and hyperlipidemia . This compound could be a starting point for the synthesis of drugs that help manage blood sugar levels and cholesterol.

Chemical Synthesis: Oxidation Processes

The compound’s structure allows for chemo- and regioselective oxidation, which is useful in synthetic chemistry for obtaining various functionalized tetrahydrocarbazoles . These processes are crucial for creating complex molecules that can have multiple applications, including materials science and drug development.

将来の方向性

The recent increase in the interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds: they have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .

作用機序

Mode of Action

It’s known that the tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity . The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system is a characteristic structural feature of these derivatives . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the targets’ activity.

Biochemical Pathways

The broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives suggests that multiple pathways could be affected

Result of Action

Tetrahydrocarbazole derivatives have been reported to exhibit antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that the compound could have a range of effects at the molecular and cellular levels.

特性

IUPAC Name |

4-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-14-6-9-16(10-7-14)25(23,24)21-13-15-8-11-20-18(12-15)17-4-2-3-5-19(17)22-20/h6-12,21-22H,2-5,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXYZVYJZSJIKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894659.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2894662.png)

![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894667.png)

![N-(2,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2894671.png)

![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride](/img/structure/B2894675.png)

![3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2894678.png)